5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole-3-thiol
Overview
Description
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring, a triazole ring, and a thiol group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with various reagents to introduce the triazole and thiol functionalities. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or methanesulfonic acid (MsOH) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced triazole derivatives, and various substituted benzyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor with a similar piperidine structure.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole-thiol combination, which imparts distinct chemical reactivity and biological activity compared to other acetylcholinesterase inhibitors. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-18-14(16-17-15(18)20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKAHKKJLBYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391259 | |
Record name | 8X-0217 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-48-5 | |
Record name | 2,4-Dihydro-4-methyl-5-[1-(phenylmethyl)-4-piperidinyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866142-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8X-0217 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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